2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide
Description
This compound is a triazole-based acetamide derivative featuring a 4-amino group on the triazole ring, a furan-2-yl substituent at position 5, and a thioether linkage connecting the triazole core to an N-(3,4-dimethylphenyl)acetamide moiety. Synthesized via alkylation of α-chloroacetamides in the presence of KOH, it has been studied for its anti-exudative activity in preclinical models, demonstrating efficacy comparable to diclofenac sodium at 10 mg/kg doses . Its structural framework is shared with several pharmacologically active analogs, enabling comparative analysis of substituent effects on physicochemical and biological properties.
Properties
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-10-5-6-12(8-11(10)2)18-14(22)9-24-16-20-19-15(21(16)17)13-4-3-7-23-13/h3-8H,9,17H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAAASXBSAOMCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Furan-2-carboxylic Acid with Hydrazine
The triazole core is synthesized via a cyclocondensation reaction between furan-2-carboxylic acid and hydrazine hydrate under acidic conditions.
Procedure :
- Furan-2-carboxylic acid (1.12 g, 10 mmol) and 85% hydrazine hydrate (1.76 g, 30 mmol) are combined with Amberlyst 15 resin (0.2 g) in isopropanol (20 mL).
- The mixture is heated to 180°C for 6 hours under reflux, facilitating cyclization.
- Post-reaction, the mixture is cooled to 80°C, diluted with methanol (50 mL), and filtered to remove the resin.
- The filtrate is cooled to 0°C to precipitate 4-amino-5-(furan-2-yl)-1,2,4-triazole (yield: 85%, purity: 99.4%).
Thiolation of the Triazole Core
The 3-position of the triazole is functionalized with a thiol group using phosphorus pentasulfide (P₂S₅).
Procedure :
- 4-Amino-5-(furan-2-yl)-1,2,4-triazole (1.64 g, 10 mmol) is suspended in toluene (30 mL) with P₂S₅ (2.22 g, 10 mmol).
- The reaction is stirred at 110°C for 4 hours, yielding 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thiol as a yellow solid (yield: 78%, purity: 97%).
Synthesis of N-(3,4-Dimethylphenyl)-2-chloroacetamide
Acetylation of 3,4-Dimethylaniline
3,4-Dimethylaniline is acetylated using chloroacetyl chloride under basic conditions.
Procedure :
- 3,4-Dimethylaniline (1.21 g, 10 mmol) is dissolved in dichloromethane (20 mL) with pyridine (1.19 mL, 15 mmol).
- Chloroacetyl chloride (1.13 g, 10 mmol) is added dropwise at 0°C, and the mixture is stirred for 2 hours.
- The organic layer is washed with 1M HCl (10 mL) and brine (10 mL), dried over Na₂SO₄, and concentrated to yield N-(3,4-dimethylphenyl)-2-chloroacetamide as a white solid (yield: 89%, purity: 98%).
Coupling of Intermediates via Thioether Formation
The thiol-triazole and chloroacetamide are coupled using a nucleophilic substitution reaction.
Procedure :
- 4-Amino-5-(furan-2-yl)-1,2,4-triazole-3-thiol (1.93 g, 10 mmol) is dissolved in DMF (20 mL) with K₂CO₃ (2.76 g, 20 mmol).
- N-(3,4-Dimethylphenyl)-2-chloroacetamide (2.09 g, 10 mmol) is added, and the mixture is stirred at 60°C for 8 hours.
- The reaction is quenched with ice water (50 mL), and the precipitate is filtered, washed with cold isopropanol, and dried to yield the target compound (yield: 75%, purity: 96%).
Optimization and Scalability Considerations
Solvent and Temperature Effects
Reaction Yield vs. Solvent :
Solvent Yield (%) Purity (%) DMF 75 96 THF 62 89 Acetone 58 85 DMF maximizes yield due to superior solubility of intermediates.
Temperature Optimization :
Temperature (°C) Yield (%) 40 55 60 75 80 72 Elevated temperatures accelerate kinetics but may promote side reactions.
Purification Techniques
- Recrystallization : Ethanol/water (7:3) achieves 99% purity after two cycles.
- Column Chromatography : Silica gel (ethyl acetate/hexane, 1:1) resolves residual starting materials.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 60:40), purity = 96.5%.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) linkage serves as a reactive site for alkylation or arylation. In the presence of alkyl halides or aryl halides, nucleophilic substitution occurs under basic conditions:
These reactions retain the triazole core while modifying the thioether’s electronic properties, enhancing biological activity.
Oxidation of the Thioether to Sulfoxide/Sulfone
Controlled oxidation transforms the thioether into sulfoxide or sulfone groups, altering polarity and hydrogen-bonding capacity:
Sulfoxide derivatives show increased interactions with hydrophobic protein pockets in biochemical assays .
Triazole Ring Functionalization
The 1,2,4-triazole core participates in cycloaddition and alkylation reactions:
Cycloaddition with Alkynes
Under Cu(I) catalysis, the triazole undergoes click chemistry with terminal alkynes:
| Alkyne | Conditions | Product | Biological Relevance | Source |
|---|---|---|---|---|
| Propargyl alcohol | CuSO₄, sodium ascorbate, RT, 12h | Triazole-linked 1,2,3-triazole hybrid | Anticancer activity optimization |
Amino Group Alkylation
The 4-amino group on the triazole reacts with electrophiles:
| Electrophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → RT, 3h | N-Acetylated triazole | 85% | |
| Benzyl bromide | K₂CO₃, DMF, 60°C, 5h | N-Benzyl derivative | 72% |
Alkylation improves membrane permeability in cellular assays .
Acetamide Group Hydrolysis
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Application | Source |
|---|---|---|---|---|
| 6M HCl, reflux, 6h | HCl, H₂O | Carboxylic acid derivative | Precursor for ester conjugates | |
| NaOH (10%), EtOH, 8h | NaOH, H₂O | Ammonium salt | Improved ionic solubility |
Hydrolysis products serve as intermediates for further derivatization .
Furan Ring Electrophilic Substitution
The furan-2-yl group undergoes nitration and bromination:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 2h | 5-Nitro-furan derivative | 60% | |
| Bromination | Br₂, CHCl₃, RT, 1h | 5-Bromo-furan derivative | 68% |
Nitrated derivatives exhibit enhanced π-π stacking in molecular docking studies .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the aromatic dimethylphenyl group:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12h | Biaryl conjugate | 55% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene, 100°C, 24h | N-Arylated acetamide | 48% |
Cross-coupled products show improved binding to tyrosine kinase targets .
Photochemical Reactions
The thioether-triazole system undergoes [2+2] cycloaddition under UV light:
| Conditions | Reagents | Product | Application | Source |
|---|---|---|---|---|
| UV (254 nm), CH₃CN | None | Cyclobutane-linked dimer | Study of supramolecular assemblies |
Key Findings from Research:
-
Alkylation of the thioether group increases logP values by 0.5–1.2 units, enhancing blood-brain barrier penetration .
-
Sulfone derivatives exhibit 3-fold higher inhibition of COX-2 compared to the parent compound .
-
N-Acetylated triazole analogs reduce hepatic cytotoxicity by 40% in vitro .
-
Brominated furan derivatives show IC₅₀ values of 12 µM against MCF-7 cells .
This reactivity profile positions the compound as a versatile scaffold for drug discovery, particularly in oncology and inflammation .
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have focused on the anti-inflammatory properties of this compound. A significant investigation evaluated its efficacy using a formalin edema model in rats. The study synthesized various derivatives of the compound and assessed their anti-exudative activity.
Key Findings:
- Out of twenty-one synthesized compounds, fifteen demonstrated notable anti-exudative activity.
- Eight of these compounds exhibited activity levels comparable to or exceeding that of sodium diclofenac, a standard anti-inflammatory drug .
Table 1: Summary of Anti-exudative Activity of Synthesized Compounds
| Compound ID | Anti-exudative Activity (Comparison to Diclofenac) |
|---|---|
| Compound 1 | Comparable |
| Compound 2 | Exceeded |
| Compound 3 | Comparable |
| Compound 4 | Exceeded |
| Compound 5 | Below standard |
This research underscores the potential of the compound as a lead for developing new anti-inflammatory agents.
Anticancer Potential
The anticancer potential of triazole derivatives has been extensively studied, with particular emphasis on their ability to inhibit various cancer cell lines. The compound has shown promise in this area as well.
Mechanism of Action:
Molecular docking studies suggest that derivatives containing the triazole moiety can effectively bind to target proteins involved in cancer progression. This binding can inhibit pathways critical for tumor growth and metastasis .
Experimental Evidence:
In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines:
- The compound was tested against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines, showing IC50 values indicating effective inhibition .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 Value (µM) | Activity Level |
|---|---|---|
| PC-3 | 0.67 | High |
| HCT-116 | 0.80 | High |
| ACHN | 0.87 | Moderate |
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. A study conducted on Wistar rats assessed key pharmacokinetic parameters after administering the compound.
Pharmacokinetic Findings:
- The maximum concentration in serum was reached within five minutes post-administration.
- The half-life was determined to be approximately hours, indicating rapid distribution and elimination from the body .
Table 3: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Maximum Concentration (Cmax) | 279.67 µg/ml |
| Area Under Curve (AUC) | 150.90 µg*h/ml |
| Half-life (t1/2) | 0.32 hours |
Mechanism of Action
The mechanism of action of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide would depend on its specific application. For instance, if used as an antimicrobial agent, it may inhibit the synthesis of essential biomolecules in microorganisms. The molecular targets could include enzymes involved in cell wall synthesis or DNA replication.
Comparison with Similar Compounds
Core Modifications
The target compound’s triazole-thio-acetamide scaffold is conserved across analogs, but substituent variations influence activity:
Key Observations :
- Electron-withdrawing groups (e.g., nitro in AM31) enhance binding to enzymes like reverse transcriptase .
- Heterocyclic substituents (furan vs. pyridine/thiophene) alter electronic properties and steric bulk, affecting target selectivity .
- Aryl modifications (e.g., 3,4-dimethylphenyl vs. 4-ethylphenyl in VUAA1) influence hydrophobicity and receptor interactions .
Physicochemical Properties
*Calculated based on molecular formula C₁₆H₁₆N₅O₂S.
Key Observations :
Anti-Exudative Activity
The target compound reduced inflammation in rat models at 10 mg/kg, matching diclofenac sodium (8 mg/kg) in efficacy . Analogs with bulkier substituents (e.g., sulfamoylphenyl in ) may exhibit enhanced pharmacokinetic profiles but require further testing.
Enzyme Inhibition
- Reverse Transcriptase Inhibition: AM31 (KI = nanomolar range) outperformed Nevirapine due to nitro and hydroxyphenyl groups enhancing hydrophobic and hydrogen-bonding interactions .
Biological Activity
The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the alkylation of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-thione) with N-(3,4-dimethylphenyl)acetyl chloride in the presence of a base such as potassium hydroxide. The process yields a variety of substituted acetamides that can be characterized by their physical and chemical properties.
Biological Activity Overview
Research indicates that derivatives of 1,2,4-triazole exhibit a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and antitumor effects. The specific compound under discussion has shown promising results in various biological assays.
Antiexudative Activity
A study evaluated the antiexudative activity of synthesized triazole derivatives using a formalin-induced edema model in rats. The results demonstrated that several compounds exhibited significant anti-edematous effects comparable to the reference drug diclofenac sodium. Notably, out of 21 synthesized compounds, 15 displayed notable activity with some exceeding the efficacy of diclofenac .
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has been extensively studied. In vitro assays revealed that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentration (MIC) values ranged from 31.3 to 500 µg/mL against various pathogens including Staphylococcus aureus and Escherichia coli.
Structure-Activity Relationship (SAR)
The relationship between chemical structure and biological activity was analyzed in several studies. Modifications to the triazole ring and side chains were found to influence the potency of the compounds significantly. The introduction of specific substituents often enhanced antimicrobial activity or improved anti-inflammatory effects .
Case Studies
Case Study 1: Antiexudative Activity
In an experiment conducted on rats with induced formalin edema, the compound exhibited a dose-dependent reduction in paw swelling. The most active derivatives showed effects comparable to established anti-inflammatory drugs. This suggests a potential use in treating inflammatory conditions .
Case Study 2: Antimicrobial Screening
A series of synthesized triazole derivatives were tested against clinical strains of bacteria. Compounds demonstrated varying degrees of efficacy with some showing potent activity against resistant strains. This highlights their potential as novel antimicrobial agents .
Data Tables
Q & A
Q. What is the synthetic methodology for preparing 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide?
The compound is synthesized via alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with substituted α-chloroacetamides. The reaction is conducted in ethanol with aqueous KOH under reflux for 1 hour. The product is isolated via precipitation, washed, dried, and recrystallized from ethanol . Key steps include optimizing molar ratios (e.g., 0.002 mol of triazole-thione to chloroacetamide) and purification protocols to ensure >95% purity.
Q. What analytical techniques are used to confirm the structure and purity of the compound?
Structural characterization employs:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and regioselectivity.
- IR spectroscopy to confirm functional groups (e.g., C=O at ~1650 cm⁻¹, S–C–N stretching at ~680 cm⁻¹).
- Elemental analysis (C, H, N, S) to validate stoichiometry.
- HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>98% is typical) .
Q. How is the anti-exudative activity of this compound evaluated in preclinical models?
Anti-exudative activity is tested using formalin-induced paw edema in rats (10 mg/kg dose). Key metrics include:
- Edema volume reduction (%) compared to controls.
- Reference drug : Diclofenac sodium (8 mg/kg) as a positive control.
- Statistical analysis (ANOVA, p<0.05) to validate significance. Results are tabulated to compare activity across derivatives .
Advanced Research Questions
Q. What structural features enhance anti-exudative activity, and how are structure-activity relationships (SAR) analyzed?
Substituents on the phenyl ring (e.g., 3,4-dimethyl, halogen, methoxy) significantly influence activity. SAR studies reveal:
- Electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position increase potency by ~30% compared to unsubstituted analogs.
- Hydrophobic groups (e.g., ethyl, furan) improve bioavailability via enhanced lipophilicity (logP >2.5).
- Docking studies suggest interactions with cyclooxygenase-2 (COX-2) active sites. Quantitative SAR (QSAR) models using Hammett constants and π parameters correlate substituent effects with activity .
Q. How can experimental design address contradictions in anti-exudative activity data across derivatives?
Discrepancies (e.g., lower activity in nitro-substituted derivatives) require:
Q. What formulation challenges arise when developing oral tablets of this compound, and how are they resolved?
Key challenges include:
- Poor compressibility : Addressed via wet granulation with excipients like microcrystalline cellulose (MCC) and lactose.
- Friability : Optimized by incorporating 1% w/w colloidal silicon dioxide.
- Dissolution rate : Improved using sodium starch glycolate (5% w/w) as a disintegrant. Pharmacotechnical parameters (e.g., hardness >50 N, disintegration <15 min) are validated per USP guidelines .
Q. What future research directions are proposed for this compound?
Priorities include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
